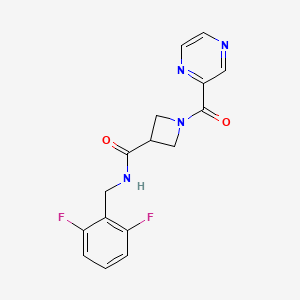![molecular formula C23H17N3O2 B2694408 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile CAS No. 958564-85-7](/img/no-structure.png)
2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Benzoxazinoids and Derivatives as Antimicrobial Agents : Benzoxazinoids, which are chemically related to quinazolinone derivatives, have been studied for their roles in plant defense and potential antimicrobial applications. These compounds, including benzoxazinones and benzoxazolinones, exhibit potential as scaffolds for designing new antimicrobial compounds due to their effectiveness against various pathogens. The structure-activity relationship studies suggest that modifications on the benzoxazinoid backbone, similar to quinazolinone derivatives, could enhance antimicrobial efficacy against bacteria and fungi, opening avenues for the synthesis of novel antimicrobials (de Bruijn, Gruppen, & Vincken, 2018).
Environmental Remediation
Redox Mediators in Degradation of Organic Pollutants : Research into redox mediators, which may share reactive properties with quinazolinone derivatives, has shown promise in the enzymatic remediation of persistent organic pollutants in wastewater. These studies highlight the potential of exploiting specific chemical structures for environmental cleanup, suggesting that quinazolinone derivatives could be explored as redox mediators or catalysts in similar processes, enhancing the efficiency of organic pollutant degradation (Husain & Husain, 2007).
Antioxidant Activity and Synthesis
Antioxidant Potential of Synthetic Derivatives : Synthetic derivatives based on phenolic structures, akin to quinazolinone frameworks, have been explored for their antioxidant activities. These studies underscore the potential for designing novel antioxidants by modifying specific chemical groups, suggesting that quinazolinone derivatives could be synthesized with enhanced antioxidant properties for applications in food preservation, pharmaceuticals, and cosmetic products (Liu & Mabury, 2020).
Material Science
Organic Semiconductors for OLEDs : The development of organic light-emitting diodes (OLEDs) has benefited from research into novel organic semiconductors, where heterocyclic compounds similar to quinazolinone derivatives have been utilized. These materials offer potential for the development of metal-free infrared emitters and other optoelectronic applications, suggesting that quinazolinone derivatives could be explored for their electronic properties in the design of advanced OLED materials (Squeo & Pasini, 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile involves the reaction of 2-methylbenzonitrile with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction and cyclization reactions.", "Starting Materials": [ "2-methylbenzonitrile", "2-chloro-3-formylquinazolin-4(3H)-one", "sodium borohydride", "acetic acid", "ethanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2-methylbenzonitrile is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of acetic acid and ethanol to form 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile.", "Step 2: The resulting compound is then reduced using sodium borohydride in ethanol.", "Step 3: The reduced compound is cyclized using sodium hydroxide and water to form the final product, 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile." ] } | |
Número CAS |
958564-85-7 |
Nombre del producto |
2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |
Fórmula molecular |
C23H17N3O2 |
Peso molecular |
367.408 |
Nombre IUPAC |
2-[[3-(2-methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C23H17N3O2/c1-16-8-2-6-12-20(16)26-22(27)19-11-5-7-13-21(19)25(23(26)28)15-18-10-4-3-9-17(18)14-24/h2-13H,15H2,1H3 |
Clave InChI |
NFRVSQJZQKUCNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



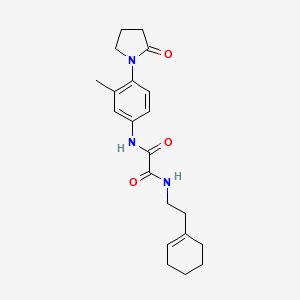
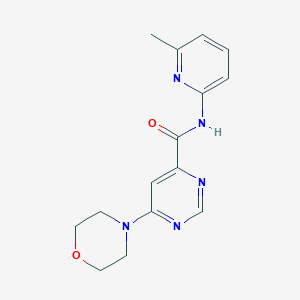
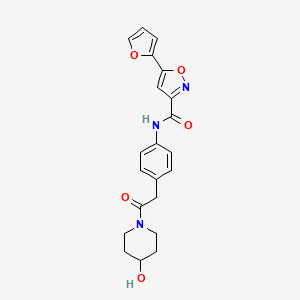
![2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2694333.png)


![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)
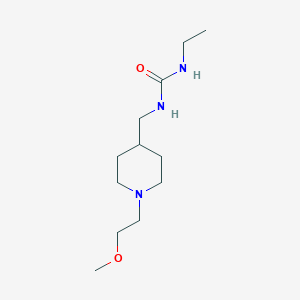
![N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694342.png)

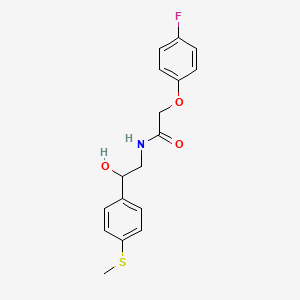
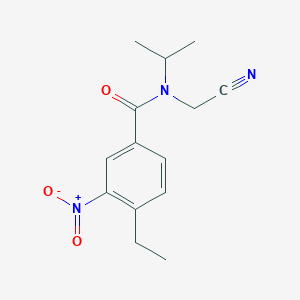
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2694347.png)
